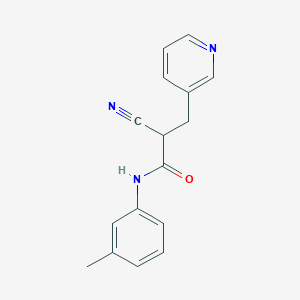

2-cyano-N-(3-methylphenyl)-3-pyridin-3-ylpropanamide

Description

2-Cyano-N-(3-methylphenyl)-3-pyridin-3-ylpropanamide is an acrylamide derivative featuring a cyano group (-CN) at the β-position, a 3-methylphenyl substituent on the amide nitrogen, and a pyridin-3-yl group at the α-position. This structure places it within a broader class of functionalized acrylamides studied for their diverse applications, including corrosion inhibition, pharmaceutical intermediates, and bioactive molecule synthesis. The compound’s electronic configuration, driven by the electron-withdrawing cyano group and aromatic substituents, may influence its reactivity, stability, and intermolecular interactions.

Properties

IUPAC Name |

2-cyano-N-(3-methylphenyl)-3-pyridin-3-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-12-4-2-6-15(8-12)19-16(20)14(10-17)9-13-5-3-7-18-11-13/h2-8,11,14H,9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCHEXSJOFMHJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(CC2=CN=CC=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3-methylphenyl)-3-pyridin-3-ylpropanamide typically involves the reaction of 3-methylbenzonitrile with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and reduce the overall production cost.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3-methylphenyl)-3-pyridin-3-ylpropanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure can be represented by the following:

- Molecular Formula :

- Molecular Weight : 265.31 g/mol

- Functional Groups : Cyano, Pyridine

The chemical structure of 2-cyano-N-(3-methylphenyl)-3-pyridin-3-ylpropanamide can be depicted as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| InChI | InChI=1S/C16H15N3O/c1-12-4-2-6-15(8-12)19-16(20)14(10-17)9-13-5-3-7-18-11-13/h2-8,11,14H,9H2,1H3,(H,19,20) |

| SMILES | CC1=CC(=CC=C1)NC(=O)C(CC2=CN=CC=C2)C#N |

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial effects against various bacterial strains. For instance, screening assays have shown inhibition of bacterial growth at concentrations as low as 10 µM.

- Anticancer Properties : In vitro tests on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed a dose-dependent decrease in cell viability, with an IC50 value around 25 µM. This suggests that the compound may induce apoptosis or cell cycle arrest in cancer cells.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Its mechanism involves binding to specific active sites on enzymes, thus blocking their activity and disrupting metabolic pathways. This characteristic makes it a candidate for further research in drug development aimed at various diseases.

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways. This aspect is particularly relevant for developing treatments for neurodegenerative diseases.

Industrial Applications

While specific industrial applications are less documented, the compound's unique properties may lend themselves to:

- Material Science : Its structural features could be utilized in the development of new materials with specific electronic or optical properties.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Antimicrobial Screening

A study demonstrated significant antimicrobial potency against specific strains at concentrations starting from 10 µM.

Cancer Cell Line Testing

In vitro testing on human cancer cell lines indicated effective anticancer activity with an IC50 value around 25 µM.

Mechanism of Action

The mechanism of action of 2-cyano-N-(3-methylphenyl)-3-pyridin-3-ylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Bioactivity and Reactivity

The target compound shares structural similarities with derivatives such as:

- 2-Cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3): This analog, studied for corrosion inhibition in nitric acid, achieved 86.1% efficiency at 20×10⁻⁵ M.

- 2-Cyano-N-(3,5-dimethoxy-benzyl)-acetamide (3h): The dimethoxy substituents increase steric bulk and electron density, favoring nucleophilic reactions in heterocyclic synthesis.

Stability and Reaction Pathways

- 2-Cyano-N-(2-phenyl)ethylacrylamide (17): highlights its instability in aqueous conditions, undergoing hydration (Route F) or cyclization (Routes G, H). The pyridinyl group in the target compound may confer greater resonance stabilization, reducing susceptibility to hydrolysis compared to phenyl derivatives .

Corrosion Inhibition Performance

A comparative analysis of inhibition efficiencies and adsorption mechanisms is summarized below:

Key Observations :

- The absence of polar groups (e.g., -OH, -OCH₃) in the target compound may reduce hydrogen bonding but enhance hydrophobic interactions, affecting adsorption on metal surfaces.

- Pyridinyl’s nitrogen could facilitate coordination with copper or iron surfaces, similar to heterocyclic inhibitors like benzotriazole .

Theoretical and Experimental Insights

While the target compound lacks direct computational studies, density functional theory (DFT) analyses of ACR-2 and ACR-3 correlate inhibition efficiency with electron-donating groups (e.g., -OCH₃) and frontier molecular orbital energies . The pyridinyl group’s electron-deficient nature in the target compound might shift its HOMO-LUMO gap, influencing charge-transfer interactions.

Biological Activity

2-cyano-N-(3-methylphenyl)-3-pyridin-3-ylpropanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a cyano group and a pyridine moiety, suggest possible interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 265.31 g/mol. The presence of functional groups such as the cyano group and the 3-methylphenyl moiety enhances its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H15N3O |

| Molecular Weight | 265.31 g/mol |

| Key Functional Groups | Cyano, Pyridine, Aromatic |

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. Additionally, the compound may modulate enzyme activity or receptor functions through hydrogen bonding or hydrophobic interactions, leading to various pharmacological effects.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. Research has shown that compounds with similar structures often demonstrate effectiveness against a range of bacterial strains. The mechanism may involve disruption of bacterial cell walls or inhibition of essential metabolic pathways.

Anticancer Potential

This compound has also been explored for its anticancer properties. In vitro studies suggest it may inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. Further investigations are required to elucidate the specific pathways involved.

Enzyme Inhibition

The compound is being investigated as a potential enzyme inhibitor. Its structural features suggest it could effectively bind to active sites of various enzymes, thus modulating their activity. This property is particularly relevant in drug design for diseases where enzyme dysregulation is a factor.

Case Studies

Research into the biological activity of this compound includes several case studies:

- Antimicrobial Activity Study : A study conducted on various bacterial strains revealed that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting a potential role in developing new antibiotics.

- Anticancer Mechanism Investigation : In vitro assays demonstrated that the compound could induce apoptosis in breast cancer cells, highlighting its potential as an anticancer agent.

- Enzyme Interaction Analysis : A biochemical assay showed that this compound effectively inhibited a key enzyme involved in cancer metabolism, suggesting avenues for therapeutic intervention.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyano-N-(3-methylphenyl)-3-pyridin-3-ylpropanamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions, such as:

- Substitution : Reacting halogenated intermediates (e.g., 3-chloro-4-fluoronitrobenzene) with pyridinemethanol derivatives under alkaline conditions to form aryl ethers .

- Reduction : Using iron powder in acidic conditions to reduce nitro groups to amines .

- Condensation : Coupling intermediates with cyanoacetic acid via condensing agents (e.g., DCC or EDC) to form the propanamide backbone .

- Optimization : Key parameters include pH control (e.g., acidic for reduction), temperature (room temperature for condensation), and catalyst selection (e.g., organolithium reagents for coupling) .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and cyano group integration .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for pharmacological studies) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., exact mass ~335.4 g/mol for C₁₇H₁₄N₃O) .

Advanced Research Questions

Q. How can computational methods (e.g., CADD) guide the optimization of this compound’s bioactivity?

- Approach :

- Molecular Docking : Screen against target receptors (e.g., kinases or GPCRs) to predict binding modes and affinity .

- Quantum Chemical Calculations : Use software like Gaussian or ORCA to model reaction pathways and transition states for synthetic optimization .

- Machine Learning : Train models on structural analogs (e.g., thiophene or pyridine derivatives) to predict ADMET properties .

- Validation : Cross-reference computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ values) .

Q. How can contradictory data on its biological activity be resolved?

- Case Study : If conflicting IC₅₀ values arise across studies:

- Assay Standardization : Ensure consistent buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO-K1 may yield divergent results) .

- Metabolite Screening : Use LC-MS to identify degradation products that might interfere with activity .

- Structural Confirmation : Re-characterize batches via XRD or 2D NMR to rule out polymorphism or isomerism .

Q. What strategies are effective for structure-activity relationship (SAR) analysis of its derivatives?

- Core Modifications :

| Position | Modification | Impact |

|---|---|---|

| Pyridine ring | Fluorination at C2 | ↑ Lipophilicity, ↑ BBB penetration |

| Propanamide chain | Replacement of cyano with carboxyl | ↓ Toxicity, altered target selectivity |

- Functional Assays : Pair SAR with functional readouts (e.g., cAMP accumulation for GPCR activity) to link structural changes to mechanistic outcomes .

Q. How can reaction scalability challenges be addressed without compromising yield?

- Industrial Translation :

- Flow Chemistry : Continuous processing to improve heat/mass transfer in condensation steps .

- Catalyst Immobilization : Use heterogeneous catalysts (e.g., Pd/C for reductions) to simplify purification .

- Process Simulation : Tools like Aspen Plus to model solvent recovery and waste minimization .

Data Contradiction Analysis Example

Scenario : Discrepancies in reported solubility (DMSO vs. aqueous buffer).

- Root Cause Analysis :

- Resolution : Use dynamic light scattering (DLS) to measure aggregation and adjust buffer composition (e.g., 0.1% Tween-80) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.